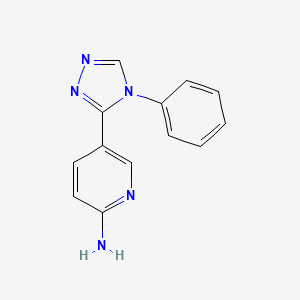

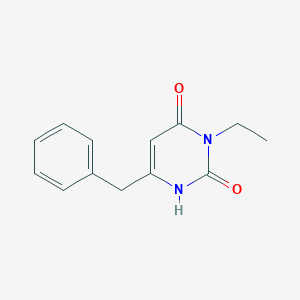

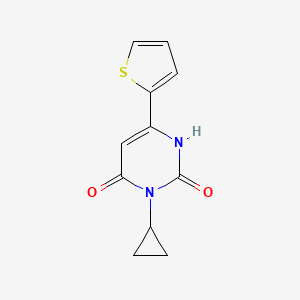

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of cyclopropylmethyl compounds involves various chemical reactions. For instance, the coupling reaction of cyclopropanemethanol with alkynes forms substituted allylic alcohols . Other methods include the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis

The molecular structure of cyclopropylmethyl compounds is characterized by a three-membered ring of carbon atoms (cyclopropane) attached to a methyl group . The InChI key for cyclopropanemethanol, a related compound, is GUDMZGLFZNLYEY-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyclopropylmethyl compounds participate in various chemical reactions. For example, cyclopropanemethanol can react with alkynes to form substituted allylic alcohols . Other reactions include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides and triflates .Physical And Chemical Properties Analysis

Cyclopropanemethanol, a related compound, has a refractive index of 1.431, a boiling point of 123-124 °C, and a density of 0.89 g/mL at 25 °C . It is also highly flammable .Scientific Research Applications

Synthesis and Chemical Behavior

- Synthesis of Chiral Complexes : Research discusses the synthesis and solution behavior of chiral C2 and C1 symmetric complexes involving cyclooctane and tetrahydro-2H-indazol derivatives, showcasing the structural versatility of similar compounds in organometallic chemistry (Chisholm, Iyer, & Streib, 2000).

- Functionalized Furan Sequence : A study demonstrates the conversion of tetrahydroindole to furan-2-one–tetrahydroindole–cyclobutene sequences, indicating the potential of similar structures in organic synthesis and functional group transformations (Sobenina et al., 2011).

- Synthetic Routes : The synthesis of 1,5-methano- and 1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepines outlines a general approach, hinting at the versatility of related compounds for creating bicyclic aryl piperidines and homopiperidines (O’Donnell, Singer, Brubaker, & Mckinley, 2004).

Chemical Reactions and Intermediates

- Cyclopropane Derivatives : Studies on cyclopropylmethyl cations derived from phenylselenocyclopropylmethanols explore the diverse reaction pathways of such compounds, offering insights into the synthesis of homoallylic ethers and functionalized allene derivatives (Honda et al., 2009).

- Donor-Acceptor Cyclopropanes : Research on triazene-activated donor-acceptor cyclopropanes discusses their reactivity, allowing for catalyst-free ring-opening reactions and (3 + 2) annulations, revealing the chemical utility of such frameworks in organic synthesis (Suleymanov et al., 2020).

Analytical and Structural Characterization

- Mass Spectrometry of Cyclopropane Amino Acids : A study employs atmospheric pressure chemical ionization multi-stage mass spectrometry for the characterization of stereoisomeric synthons of cyclopropane amino acids, demonstrating the compound's relevance in analytical chemistry and stereochemical studies (Cristoni et al., 2000).

Safety and Hazards

Future Directions

The future directions for the study and application of cyclopropylmethyl compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of more efficient and cost-effective synthesis methods could be a focus of future research . Additionally, the potential applications of these compounds in various fields, such as medicine and materials science, could be explored further.

Mechanism of Action

Target of Action

The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol” is a derivative of indazole and cyclopropane. Indazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . Cyclopropane derivatives have been reported to have anesthetic properties .

Mode of Action

Cyclopropane derivatives, on the other hand, may exert their effects by interacting with the central nervous system .

properties

IUPAC Name |

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-8-12-10-3-1-2-4-11(10)13-14(12)7-9-5-6-9/h9,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYIWPQOGHFMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)CO)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)

![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)

amine hydrochloride](/img/structure/B1491568.png)

![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)